2-(3-Bromo-5-iodophenyl)acetic acid
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Overview
Description
2-(3-Bromo-5-iodophenyl)acetic acid is an organic compound that contains both bromine and iodine atoms. It is commonly used as a reagent in various chemical reactions, particularly in organic synthesis. Its chemical structure consists of a benzene ring attached to a carboxylic acid group, a bromine atom, and an iodine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
2-(3-Bromo-5-iodophenyl)acetic acid has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various compounds, such as peptidomimetics and drug intermediates.
Nuclear Medicine: The compound has been investigated as a potential ligand for imaging agents in nuclear medicine.
Chemical Research: It is utilized in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-iodophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse synthetic applications. The specific molecular targets and pathways involved depend on the nature of the reactions and the intended applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-5-iodophenyl)acetic acid: This compound has a similar structure but with the bromine and iodine atoms in different positions on the benzene ring.
Indole-3-acetic acid: Although structurally different, this compound shares some similarities in terms of its use in synthetic and biological applications.
Uniqueness
2-(3-Bromo-5-iodophenyl)acetic acid is unique due to its specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-bromo-5-iodophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOGDIJKZRNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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